molecular formula C21H29N3O5S B2889630 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide CAS No. 878061-11-1

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide

Cat. No. B2889630
CAS RN: 878061-11-1
M. Wt: 435.54
InChI Key: JBJLMXGBIFQUKD-UHFFFAOYSA-N
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Description

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C21H29N3O5S and its molecular weight is 435.54. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Drug Interaction Studies

Compounds with complex chemical structures, similar to "2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide", often undergo detailed metabolic and drug interaction studies. For instance, research on the metabolism of antidiabetic sulfonylureas and other compounds highlights the importance of understanding how these drugs are absorbed, metabolized, and excreted in humans (Smith et al., 1965). Similar studies might explore the metabolic pathways, potential for drug interactions, and effects on enzymatic activity of the specified compound.

Pharmacokinetics and Pharmacodynamics

Studies on the pharmacokinetics (PK) and pharmacodynamics (PD) of compounds like acetaminophen and its metabolites illustrate the significance of understanding drug distribution, action, and elimination (Mrochek et al., 1974). For "2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide", similar PK/PD studies could reveal how it interacts with biological systems, its efficacy, and safety profile.

Toxicological Evaluations

Understanding the toxicological profile of pharmaceutical compounds is crucial. Research into the toxicity of various substances, such as azidothymidine (AZT) in the treatment of AIDS, provides valuable information on adverse effects, safety margins, and risk assessment (Richman et al., 1987). Conducting similar toxicological evaluations on "2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide" would be essential to assess its safety for potential therapeutic use.

Therapeutic Potential and Mechanism of Action

Investigating the therapeutic potential and mechanism of action of novel compounds is a primary focus of pharmaceutical research. Studies might explore the compound's efficacy in disease models, its interaction with biological targets, and potential therapeutic applications. For example, research on the effects of metformin versus glipizide on cardiovascular outcomes in patients with type 2 diabetes and coronary artery disease provides insights into the therapeutic benefits and mechanisms of drugs in managing diseases (Hong et al., 2013). Similar research could be undertaken for "2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide" to explore its potential therapeutic applications.

properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5S/c1-29-13-10-22-20(25)16-30(27,28)19-14-24(18-9-5-4-8-17(18)19)15-21(26)23-11-6-2-3-7-12-23/h4-5,8-9,14H,2-3,6-7,10-13,15-16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJLMXGBIFQUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.